molecular formula C6H14ClNO B1314072 1-Isopropylazetidin-3-ol hydrochloride CAS No. 54431-32-2

1-Isopropylazetidin-3-ol hydrochloride

Cat. No. B1314072
CAS RN: 54431-32-2
M. Wt: 151.63 g/mol
InChI Key: MGGRXBSSEHLLTQ-UHFFFAOYSA-N
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Description

“1-Isopropylazetidin-3-ol hydrochloride” is a heterocyclic organic compound . It has a molecular weight of 151.636 and a molecular formula of C6H13NO.ClH . The IUPAC name for this compound is 1-propan-2-ylazetidin-3-ol;hydrochloride .


Molecular Structure Analysis

The molecular structure of “1-Isopropylazetidin-3-ol hydrochloride” can be represented by the canonical SMILES notation: CC©N1CC(C1)O.Cl . The InChI Key for this compound is MGGRXBSSEHLLTQ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“1-Isopropylazetidin-3-ol hydrochloride” has a molecular weight of 151.636 . It has two hydrogen bond acceptors and two hydrogen bond donors . The exact mass of the compound is 151.07600 .

Scientific Research Applications

Synthesis and Industrial Relevance 1-Isopropylazetidin-3-ol hydrochloride is a compound with significant industrial and scientific importance, particularly in the field of organic synthesis. Research has focused on developing optimized and economical processes for synthesizing azetidine derivatives, which are crucial intermediates in the production of various pharmaceuticals. For example, an optimized process for the synthesis of 1-benzylazetidin-3-ol, a related compound, has been developed, highlighting the importance of azetidin-3-ol hydrochlorides in commercial pharmaceutical synthesis. This process leverages low-cost starting materials and innovative reaction conditions to minimize by-products and improve yield, demonstrating the compound's role in facilitating efficient drug production (Reddy et al., 2011).

Pharmacological Tool Development Another area of research interest is the discovery of nonpeptidic agonists for various receptors. For instance, studies have identified specific hydrochloride compounds as potential pharmacological tools for receptor targeting, which could lead to the development of new therapeutic agents. These compounds have been recognized for their selectivity and potency, underscoring the utility of azetidine derivatives in drug discovery and development processes (Croston et al., 2002).

Antitumor Agents Research into the cytotoxic effects of certain hydrochloride compounds against human hepatoma cells highlights the potential of these molecules as antineoplastic agents. By synthesizing and evaluating a series of 1-aryl-3-isopropylamino-1-propanone hydrochlorides, scientists aim to discover novel compounds with significant growth-inhibiting properties for cancer treatment. These studies not only contribute to our understanding of the compounds' biological activities but also inform the design of new therapies for liver cancer (Mete et al., 2011).

Biopharmaceutical Classification The solubility and biopharmaceutical classification of pharmaceutical derivatives, including those related to azetidine hydrochlorides, have been subjects of study to enhance drug formulation and delivery. Investigations into the solubility behavior of novel high-solubility pharmaceutical derivatives aim to improve the bioavailability and therapeutic efficacy of drugs. Such research supports the development of more efficient drug delivery systems and can lead to the formulation of better pharmaceutical products (Breda et al., 2009).

Safety And Hazards

The safety data sheet for “1-Isopropylazetidin-3-ol hydrochloride” indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

1-propan-2-ylazetidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-5(2)7-3-6(8)4-7;/h5-6,8H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGGRXBSSEHLLTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC(C1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00499970
Record name 1-(Propan-2-yl)azetidin-3-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00499970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isopropylazetidin-3-ol hydrochloride

CAS RN

54431-32-2
Record name 1-(Propan-2-yl)azetidin-3-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00499970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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